molecular formula C21H18ClN3O2S2 B2656836 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 941995-21-7

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B2656836
CAS No.: 941995-21-7
M. Wt: 443.96
InChI Key: CUGXXMUORYZBHS-UHFFFAOYSA-N
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Description

The compound “2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate” is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazole ring, a methylpiperazine ring, and a chlorobenzo[b]thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazole and chlorobenzo[b]thiophene rings would likely contribute to the compound’s aromaticity and stability .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the benzo[d]thiazole and chlorobenzo[b]thiophene rings could influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in the synthesis of a diverse range of chemical derivatives. For instance, Kohara et al. (2002) reported the synthesis of benzo[cyclohepta]thiophene and thieno[benzazepine derivatives from 2-methylthiophene, demonstrating its utility in creating complex molecular frameworks with potential pharmacological applications (Kohara et al., 2002). Similarly, Özil et al. (2018) designed and synthesized novel benzimidazole derivatives containing the piperazine skeleton, highlighting their in vitro antioxidant activities and glucosidase inhibitory potential, indicating a pathway for developing new therapeutic agents (Özil, Parlak, & Baltaş, 2018).

Biological Activities

The research extends to the evaluation of biological activities, where Başoğlu et al. (2013) investigated the antimicrobial, antilipase, and antiurease activities of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, showcasing the compound's potential as a basis for developing novel antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Additionally, Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives, evaluating their anticancer activity and interaction with human serum albumin, indicating the therapeutic potential of such compounds (Shareef et al., 2016).

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c1-24-8-10-25(11-9-24)21-23-15-7-6-13(12-17(15)29-21)27-20(26)19-18(22)14-4-2-3-5-16(14)28-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGXXMUORYZBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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